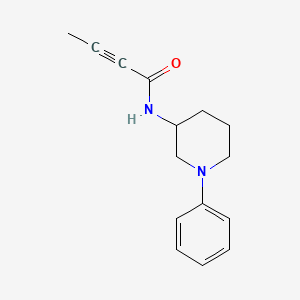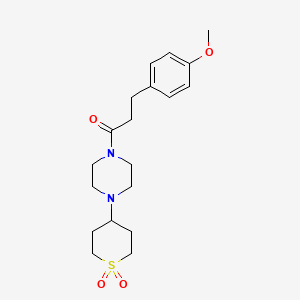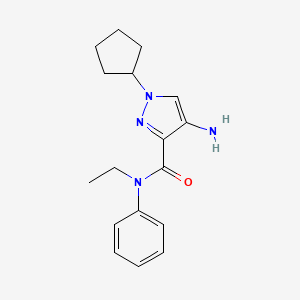
N-(1-phenylpiperidin-3-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylpiperidin-3-yl)but-2-ynamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. PB-22 has gained attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.
Mecanismo De Acción
N-(1-phenylpiperidin-3-yl)but-2-ynamide interacts with the CB1 and CB2 receptors in the endocannabinoid system. It acts as a partial agonist of the CB1 receptor and a full agonist of the CB2 receptor. N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor. The activation of these receptors leads to the release of neurotransmitters and the modulation of various physiological processes.
Biochemical and Physiological Effects
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to modulate the immune response by reducing the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylpiperidin-3-yl)but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(1-phenylpiperidin-3-yl)but-2-ynamide in lab experiments. It has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has not been extensively studied in humans, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(1-phenylpiperidin-3-yl)but-2-ynamide. One area of research is the development of N-(1-phenylpiperidin-3-yl)but-2-ynamide analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of N-(1-phenylpiperidin-3-yl)but-2-ynamide in animal models and humans. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide could be investigated for its potential use in the treatment of other neurological disorders and immune-related diseases. Finally, more research is needed to understand the mechanism of action of N-(1-phenylpiperidin-3-yl)but-2-ynamide and its interactions with other receptors in the endocannabinoid system.
Métodos De Síntesis
The synthesis of N-(1-phenylpiperidin-3-yl)but-2-ynamide involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-phenylpiperidin-3-amine in the presence of but-2-ynoic acid chloride. The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatographic techniques and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been studied for its ability to modulate the immune response and its potential use as an immunomodulatory agent.
Propiedades
IUPAC Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-7-15(18)16-13-8-6-11-17(12-13)14-9-4-3-5-10-14/h3-5,9-10,13H,6,8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKZVQONOJLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)
![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2442309.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2442314.png)
![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2442315.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2442319.png)